6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

Catalog No.
S14214055
CAS No.
M.F
C8H8BrN3
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridin...

Product Name

6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-5-3-8-11-10-6(2)12(8)4-7(5)9/h3-4H,1-2H3

InChI Key

XHZBTLZHAQNQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C=C1Br)C

6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyridine structure. The molecular formula of this compound is C8H9BrN4C_8H_9BrN_4, and it has a molar mass of approximately 229.08 g/mol. The compound features a bromine atom at the 6-position and two methyl groups at the 3 and 7 positions of the triazole ring, contributing to its unique chemical properties and biological activities.

Involving this compound include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The methyl groups on the triazole ring can undergo electrophilic substitution reactions, modifying the electronic properties of the compound.
  • Condensation Reactions: The nitrogen atoms can participate in condensation reactions with aldehydes or ketones to form more complex structures.

6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activity. It has been studied for its potential as a bromodomain inhibitor, which is relevant in the treatment of various diseases including cancers and autoimmune disorders. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in gene regulation and chromatin remodeling.

In vitro studies have shown that compounds similar to 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine can inhibit cell proliferation in cancer cell lines by targeting these bromodomains .

The synthesis of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 3-amino-1,2,4-triazoles and bromoacetyl derivatives under acidic or basic conditions.
  • Bromination Reactions: Bromination of 3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine using bromine or brominating agents to introduce the bromine substituent at the 6-position.
  • One-Pot Synthesis: Utilizing multi-component reactions that combine amines and carbonyl compounds in the presence of catalysts to form the desired triazolo-pyridine structure efficiently.

The primary applications of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bromodomain-containing proteins involved in various diseases.
  • Research Tool: Used in biochemical assays to study the role of bromodomains in cellular processes.
  • Material Science: Potential applications in developing novel materials due to its unique electronic properties.

Interaction studies involving 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine focus on its binding affinity to bromodomains. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters associated with binding.
  • Molecular Docking Studies: To predict how well the compound fits into the active site of bromodomain proteins.

Several compounds share structural similarities with 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineC6H4BrN3C_6H_4BrN_3Lacks methyl groups; simpler structure
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneC7H6BrN3O2C_7H_6BrN_3O_2Contains methoxy group; different biological profile
5-Methyl-[1,2,4]triazolo[4,3-a]pyridineC7H8N4C_7H_8N_4Methyl substitution at position 5; different reactivity

Uniqueness

The uniqueness of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific arrangement of substituents which enhances its potency as a bromodomain inhibitor compared to other similar compounds. Its dual methyl substitution provides enhanced lipophilicity and potentially greater binding affinity for target proteins.

This comprehensive overview highlights the significance and potential applications of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine in medicinal chemistry and related fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

224.99016 g/mol

Monoisotopic Mass

224.99016 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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